![molecular formula C22H24N2O2S B298465 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one](/img/structure/B298465.png)
3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one
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Overview
Description
3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one, also known as IMB-5, is a thiazolidinone derivative that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that the compound may exert its effects by modulating various signaling pathways in the body. 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has been shown to inhibit the activity of NF-κB, a transcription factor that plays a role in inflammation and cancer. The compound has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has also been shown to reduce inflammation and oxidative stress. In animal models, the compound has been shown to improve glucose tolerance and insulin sensitivity.
Advantages and Limitations for Lab Experiments
3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. The compound has also been shown to have low toxicity in animal models. However, one limitation of 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one is that its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
Future Directions
There are several future directions for research on 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one. One area of interest is the compound's potential as a treatment for cancer. Further studies are needed to elucidate the mechanism of action of 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one and to determine its efficacy in different types of cancer. Other areas of interest include the compound's potential as a treatment for neurodegenerative diseases and diabetes. Additionally, further studies are needed to determine the optimal dosage and administration of 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one for therapeutic use.
Synthesis Methods
3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one can be synthesized using a variety of methods. One such method involves the reaction of 4-methoxyaniline with 4-methylbenzaldehyde in the presence of glacial acetic acid and ethanol to form a Schiff base. The Schiff base is then reacted with isobutyl isothiocyanate and potassium carbonate in DMF to form 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one. Other methods involve the use of different starting materials and reaction conditions.
Scientific Research Applications
3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anticancer, anti-inflammatory, and antioxidant properties. 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has also been investigated for its potential as a neuroprotective agent and as a treatment for diabetes. The compound has been tested in vitro and in vivo, and has shown promising results in various animal models.
properties
Product Name |
3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one |
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Molecular Formula |
C22H24N2O2S |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(5Z)-2-(4-methoxyphenyl)imino-5-[(4-methylphenyl)methylidene]-3-(2-methylpropyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H24N2O2S/c1-15(2)14-24-21(25)20(13-17-7-5-16(3)6-8-17)27-22(24)23-18-9-11-19(26-4)12-10-18/h5-13,15H,14H2,1-4H3/b20-13-,23-22? |
InChI Key |
JZKZXUMBEFSGTI-APOQOXIPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC(C)C |
SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC(C)C |
Origin of Product |
United States |
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